tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Overview
Description
“tert-Butyl benzyloxy(4-cyanobutyl)carbamate” is a protected hydroxylamine, and it is an N-alkyl-N-benzyloxy carbamate . The molecular formula is C17H24N2O3 .
Synthesis Analysis
The synthesis of “tert-Butyl benzyloxy(4-cyanobutyl)carbamate” involves a C-N cross-coupling reaction with fluorescein ditriflate . The reaction is facilitated by sodium hydride and sodium iodide in dimethylformamide .
Molecular Structure Analysis
The molecular structure of “tert-Butyl benzyloxy(4-cyanobutyl)carbamate” consists of 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
The compound participates in C-N cross coupling reactions with fluorescein ditriflate . It also undergoes intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 451.5±38.0 °C at 760 mmHg, and a flash point of 226.9±26.8 °C . It has 5 H bond acceptors, 0 H bond donors, 10 freely rotating bonds, and a polar surface area of 63 Ų .
Scientific Research Applications
Enantioselective Synthesis
Enantioselective Synthesis of Nucleotides : The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial for studies in genetics and molecular biology (Ober et al., 2004).
Synthesis of CCR2 Antagonists : It serves as an essential intermediate in the efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a critical component for potent CCR2 antagonists (Campbell et al., 2009).
Material Science and Polymer Chemistry
Development of New Antioxidants : The compound is instrumental in the synthesis of novel monomeric antioxidants containing hindered phenol, which are significant for polymer chemistry and material stabilization (Pan et al., 1998).
Polymerizable Antioxidants : It has applications in creating polymerizable antioxidants that demonstrate efficacy in protecting materials like polypropylene against thermal oxidation (Pan et al., 1998).
Chemical Transformations
Chemoselective Transformations : The tert-Butyl carbamate derivatives, including tert-Butyl benzyloxy(4-cyanobutyl)carbamate, are studied for their ability to undergo chemoselective transformations, which are valuable in organic synthesis (Sakaitani & Ohfune, 1990).
Synthesis of Glycoconjugates : The compound is used in glycosylative transcarbamylation, leading to the production of 2-deoxy-2-amino sugar carbamates, crucial in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Deprotection in Organic Synthesis : It is used in deprotection reactions in organic synthesis, demonstrating the compound's versatility in synthesizing various pharmaceutical and biologically active molecules (Li et al., 2006).
Catalysis and Chemical Reactions : The compound is involved in Pd-catalyzed cross-coupling reactions, indicative of its role in catalysis and complex chemical transformations (Qin et al., 2010).
properties
IUPAC Name |
tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFJIAMYWRXMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCC#N)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443542 | |
Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |
CAS RN |
128173-50-2 | |
Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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